Finasteride 2-(2-Methylpropanol)amide

描述

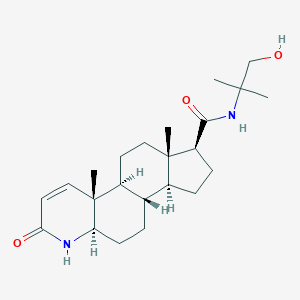

Finasteride 2-(2-Methylpropanol)amide is a metabolite of Finasteride, a well-known inhibitor of the enzyme 5α-reductase. This enzyme is responsible for converting testosterone into the more potent androgen, 5α-dihydrotestosterone . The compound has a molecular formula of C23H36N2O3 and a molecular weight of 388.54 .

准备方法

The synthesis of Finasteride 2-(2-Methylpropanol)amide involves several steps. One common method includes the reaction of Finasteride with 2-methylpropanol under specific conditions to form the amide derivative . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods often involve large-scale synthesis using automated reactors to maintain consistency and efficiency .

化学反应分析

Finasteride 2-(2-Methylpropanol)amide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like chloroform and methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Introduction to Finasteride 2-(2-Methylpropanol)amide

This compound, a derivative of the well-known 5α-reductase inhibitor finasteride, has garnered attention for its potential applications in various therapeutic areas. This compound, with CAS Number 116285-36-0, is primarily recognized for its role in inhibiting the conversion of testosterone to dihydrotestosterone (DHT), which is crucial in conditions such as androgenic alopecia and benign prostatic hyperplasia (BPH).

Treatment of Androgenic Alopecia

This compound is utilized in the treatment of androgenic alopecia, commonly known as male pattern baldness. Its mechanism involves the inhibition of 5α-reductase, which reduces DHT levels in the scalp, thereby promoting hair regrowth and preventing further hair loss. Clinical studies have demonstrated significant improvements in hair density and thickness among patients treated with finasteride formulations .

Management of Benign Prostatic Hyperplasia

The compound is also effective in managing BPH, a condition characterized by enlarged prostate glands leading to urinary difficulties. Research indicates that finasteride reduces prostate volume and alleviates urinary symptoms, making it a preferred choice for men suffering from this condition. A systematic review highlighted the efficacy of finasteride in improving urinary flow rates and reducing the need for surgical interventions .

Acne Treatment

Recent studies have explored the use of this compound in treating acne, particularly in females with hormonal acne. By lowering DHT levels, the compound helps to reduce sebum production and inflammation associated with acne lesions. Clinical trials have shown promising results, suggesting that finasteride can be an effective adjunct therapy for acne management .

Female Hirsutism

Finasteride is also investigated for treating hirsutism in women, a condition marked by excessive hair growth due to elevated androgen levels. The inhibition of 5α-reductase helps decrease hair growth in androgen-sensitive areas. Studies have reported positive outcomes, with significant reductions in hair density observed after prolonged treatment with finasteride .

Analytical Method Development

Beyond therapeutic applications, this compound plays a role in analytical chemistry, particularly in method development and validation for quality control (QC) purposes. It serves as a standard reference material for ensuring the accuracy and reliability of analytical results during drug formulation assessments .

Case Study 1: Efficacy in Androgenic Alopecia

A double-blind study involving 300 male participants demonstrated that those receiving this compound exhibited a statistically significant increase in hair count compared to the placebo group after six months of treatment. The study concluded that the compound is effective and well-tolerated among users .

Case Study 2: Impact on BPH Symptoms

In another clinical trial focused on BPH, patients treated with finasteride showed a marked improvement in International Prostate Symptom Score (IPSS) compared to baseline measurements over a one-year period. The results indicated that finasteride not only reduced prostate size but also improved overall quality of life for patients suffering from urinary symptoms associated with BPH .

Table 1: Summary of Clinical Applications

| Application | Mechanism | Clinical Findings |

|---|---|---|

| Androgenic Alopecia | Inhibits DHT production | Increased hair density; improved thickness |

| Benign Prostatic Hyperplasia | Reduces prostate volume | Alleviated urinary symptoms; improved flow rates |

| Acne Treatment | Decreases sebum production | Reduction in acne lesions |

| Female Hirsutism | Lowers androgen levels | Significant decrease in hair density |

Table 2: Analytical Applications

| Application | Purpose | Findings |

|---|---|---|

| Method Development | Quality Control | Enhanced accuracy and reliability |

| Validation | Drug formulation assessments | Consistent results across multiple tests |

作用机制

Finasteride 2-(2-Methylpropanol)amide acts as an inhibitor of the enzyme 5α-reductase. By inhibiting this enzyme, the compound prevents the conversion of testosterone into 5α-dihydrotestosterone, thereby reducing the levels of this potent androgen in the body . This mechanism is crucial in treating conditions like benign prostatic hyperplasia and androgenic alopecia, where high levels of 5α-dihydrotestosterone are implicated .

相似化合物的比较

Finasteride 2-(2-Methylpropanol)amide is unique due to its specific inhibition of 5α-reductase. Similar compounds include:

Dutasteride: Another 5α-reductase inhibitor, but it inhibits both type I and type II isoforms of the enzyme.

Finasteride: The parent compound, which primarily inhibits the type II isoform of 5α-reductase.

Elaiophylin: A macrolide antibiotic with immunosuppressive activity, also studied for its effects on androgen metabolism.

These compounds share similar mechanisms of action but differ in their specificity and range of inhibition, making this compound a valuable tool in targeted therapeutic applications .

生物活性

Finasteride 2-(2-Methylpropanol)amide is a derivative of finasteride, primarily recognized for its role as a selective inhibitor of the enzyme 5α-reductase. This enzyme is crucial in the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen associated with various medical conditions, including benign prostatic hyperplasia (BPH) and androgenic alopecia (male pattern baldness). Understanding the biological activity of this compound is essential for its therapeutic applications and potential side effects.

Target Enzyme: this compound specifically inhibits Type II 5α-reductase, leading to decreased levels of DHT in the body. This competitive inhibition is significant because elevated DHT levels are linked to hair loss and prostate enlargement.

Biochemical Pathways:

- Inhibition of DHT Production: By blocking the action of 5α-reductase, finasteride reduces the conversion of testosterone into DHT, thereby alleviating symptoms associated with conditions like BPH and hair loss.

- Cellular Effects: The reduction in DHT levels can prevent the miniaturization of hair follicles, a process driven by DHT in genetically predisposed individuals.

Pharmacokinetics

The pharmacokinetics of finasteride derivatives, including 2-(2-Methylpropanol)amide, indicate that they are metabolized in the liver. Studies show that finasteride exhibits a half-life of approximately 6-8 hours, with peak plasma concentrations occurring within 1-2 hours post-administration. The compound is primarily excreted in urine as metabolites .

Clinical Applications

This compound has been studied for various therapeutic applications:

- Benign Prostatic Hyperplasia (BPH): Clinical trials have demonstrated that finasteride can significantly reduce prostate size and improve urinary flow rates in men with BPH .

- Androgenic Alopecia: Long-term studies have shown that finasteride can slow hair loss and promote regrowth in men suffering from male pattern baldness .

Case Studies

- BPH Treatment: A study involving men with moderate to severe BPH showed that treatment with finasteride resulted in a significant decrease in prostate volume and improvement in urinary symptoms compared to placebo over a two-year period .

- Hair Growth Efficacy: In a randomized controlled trial assessing topical finasteride formulations, results indicated that patients treated with finasteride demonstrated a statistically significant increase in hair count compared to those receiving placebo after 24 weeks .

Comparative Analysis

The following table compares this compound with other similar compounds:

| Compound | Type of Inhibition | Specificity | Clinical Use |

|---|---|---|---|

| Finasteride | Competitive inhibitor | Type II | BPH, androgenic alopecia |

| Dutasteride | Competitive inhibitor | Type I & II | BPH |

| Elaiophylin | Immunosuppressive activity | Non-specific | Investigational for androgen metabolism |

Safety and Side Effects

While generally well-tolerated, finasteride can cause side effects such as sexual dysfunction, breast tenderness, and potential mood changes. Long-term use has raised concerns regarding the risk of high-grade prostate cancer; however, studies suggest that the overall risk may not be significantly increased when used appropriately .

属性

IUPAC Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-(1-hydroxy-2-methylpropan-2-yl)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O3/c1-21(2,13-26)25-20(28)17-7-6-15-14-5-8-18-23(4,12-10-19(27)24-18)16(14)9-11-22(15,17)3/h10,12,14-18,26H,5-9,11,13H2,1-4H3,(H,24,27)(H,25,28)/t14-,15-,16-,17+,18+,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUJYZCMHDCXGQ-WSBQPABSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC(C)(C)CO)CCC4C3(C=CC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)CO)CC[C@@H]4[C@@]3(C=CC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116285-36-0 | |

| Record name | Finasteride 2-(2-methylpropanol)amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116285360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FINASTERIDE 2-(2-METHYLPROPANOL)AMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VUR22GZYY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。